3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one

Physicochemical profiling Drug-likeness Permeability prediction

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one (CAS 66234-56-8; molecular formula C13H14N4O4; molecular weight 290.27 g/mol) is a synthetic quinazolin-4-one derivative featuring a 3-methyl substituent on the N3 position, a morpholin-4-yl group at C7, and a nitro group at C6. It belongs to the broader morpholinoquinazoline class that has been extensively investigated for DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) inhibition, as well as aldose reductase inhibition.

Molecular Formula C13H14N4O4
Molecular Weight 290.27 g/mol
CAS No. 66234-56-8
Cat. No. B11840926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one
CAS66234-56-8
Molecular FormulaC13H14N4O4
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCN1C=NC2=CC(=C(C=C2C1=O)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C13H14N4O4/c1-15-8-14-10-7-11(16-2-4-21-5-3-16)12(17(19)20)6-9(10)13(15)18/h6-8H,2-5H2,1H3
InChIKeyQESXONKCSJZNQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one (CAS 66234-56-8): Chemical Identity and Class Baseline for Procurement


3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one (CAS 66234-56-8; molecular formula C13H14N4O4; molecular weight 290.27 g/mol) is a synthetic quinazolin-4-one derivative featuring a 3-methyl substituent on the N3 position, a morpholin-4-yl group at C7, and a nitro group at C6 [1]. It belongs to the broader morpholinoquinazoline class that has been extensively investigated for DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) inhibition, as well as aldose reductase inhibition [2]. The compound is cataloged under PubChem CID 322012 and NSC 277506, and is commercially available from multiple vendors at purities typically ranging from 97% to 98% (NLT) .

Zero hydrogen bond donor (N3-methylated) for permeability model design
Rigid scaffold (1 rotatable bond) supports target-engagement modeling
6-Nitro group supports spirohydantoin derivatization pathway

Why 3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one Cannot Be Substituted with Generic Quinazolin-4-one Analogs


Although quinazolin-4-one is a common heterocyclic scaffold, the precise substitution pattern of 3-methyl, 7-morpholin-4-yl, and 6-nitro groups on 3-methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one (CAS 66234-56-8) generates a distinct physicochemical and pharmacophoric profile that cannot be replicated by close analogs. The 3-methyl group eliminates the hydrogen bond donor capacity at N3 (HBD count = 0 vs. HBD count = 1 for des-methyl analog CAS 66234-47-7), altering solubility, permeability, and target binding orientation [1]. The 6-nitro group serves as both a strong electron-withdrawing substituent and a synthetic handle for further derivatization, enabling access to spirohydantoin derivatives that exhibit aldose reductase inhibitory activity (IC50 430 nM) not observed with the non-nitrated precursor [2]. The 7-morpholin-4-yl substituent is a critical pharmacophore for kinase ATP-binding site engagement, particularly in DNA-PK and PI3K inhibitor scaffolds, where morpholine oxygen-mediated hydrogen bonding to the hinge region is essential for activity [3]. Interchanging with analogs lacking any one of these three substituents results in fundamentally different biological, physicochemical, and synthetic utility profiles.

Des-methyl analog (CAS 66234-47-7)
Adds hydrogen bond donor; permeability and binding profile may shift
Des-nitro analog
Lacks electron-withdrawing group and synthetic handle; spirocyclization utility limited
Non-morpholino quinazolinones
Lose kinase hinge-binding pharmacophore; DNA-PK/PI3K engagement may not transfer

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one: Quantitative Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Count: 3-Methyl Substitution Eliminates N3 Donor Capacity Relative to Des-Methyl Analog

The 3-methyl substituent on 3-methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one (CAS 66234-56-8) caps the N3 position, reducing the hydrogen bond donor (HBD) count to 0. In contrast, the des-methyl analog 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one (CAS 66234-47-7) retains an N3-H proton, yielding an HBD count of 1 [1]. This single HBD difference has significant implications for passive membrane permeability predictions and blood-brain barrier penetration scores in drug discovery campaigns, as each additional HBD is empirically associated with a reduction in permeability [2].

HBD Count
Head-to-head
Target: 0 vs Des-methyl: 1
Supports CNS-permeability model design
Computed property; requires experimental validation
Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count: Enhanced Conformational Rigidity vs. 7-Substituted Analog with Alkyl Linker

The target compound exhibits exactly 1 rotatable bond (between the morpholine ring and the quinazolinone core at C7), as computed by Cactvs [1]. By comparison, quinazolin-4-one derivatives bearing a 7-(3-morpholinopropoxy) substituent (e.g., intermediates in Patent US-6627755 and related processes) contain 4–5 rotatable bonds due to the alkyl spacer [2]. Lower rotatable bond count is consistently associated with improved oral bioavailability potential and reduced entropic penalty upon target binding, as established by Veber's analysis of over 1,100 drug candidates [3].

Rotatable Bonds
Class-level
Target: 1 vs 7‑alkoxy analogs: 4–5
Supports conformational rigidity analysis
Class-level estimate; actual analog values may vary
Molecular rigidity Entropic binding Conformational analysis

Validated Synthetic Utility: Spirohydantoin Derivative Demonstrates Aldose Reductase Inhibition (IC50 430 nM)

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one serves as the direct synthetic precursor to the spirohydantoin derivative 3'-methyl-7'-morpholin-4-yl-6'-nitro-spiro[imidazolidine-4,4'-quinazoline]-2,2',5(3'H)-trione (CHEMBL61955), which was tested and demonstrated an IC50 of 430 nM against human aldose reductase (AKR1B1) in vitro using partially purified enzyme from male rabbit lens [1]. The parent quinazolin-4-one alone does not exhibit this activity; the spirocyclization enabled by the 3-methyl-6-nitro substitution pattern is essential for generating the active pharmacophore. Related quinazolin-4-one sulfonate derivatives lacking the spiro motif were also designed as aldose reductase inhibitors but displayed structurally distinct SAR [2].

AKR1B1 IC50
Reported
430 nM (spirohydantoin derivative)
Supports aldose reductase inhibitor synthesis context
In vitro rabbit lens enzyme; human enzyme context may differ
Aldose reductase inhibition Spirohydantoin synthesis Diabetic complications

XLogP3 Lipophilicity: Balanced Partition Coefficient vs. Non-Morpholino Quinazolinones

The computed XLogP3 value for 3-methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one is 0.5, indicating a balanced hydrophilic-lipophilic profile within the optimal range for oral drug-like molecules [1]. In contrast, 3-methyl-6-nitroquinazolin-4-one (CAS 16064-13-4), lacking the morpholine substituent, has a higher computed logP (approximately 1.0–1.2 based on structural estimation), driven by the absence of the polar morpholine oxygen . The morpholine ring contributes both polarity and hydrogen bond acceptor capacity (HBA count = 6 for the target vs. HBA count = 4 for the non-morpholine analog), improving aqueous solubility while maintaining acceptable lipophilicity [2].

XLogP3
Reported
0.5 vs ~1.0–1.2 (non-morpholino)
Balanced lipophilicity supports aqueous assay formulation
Computed logP; experimental logD may differ
Lipophilicity Drug-likeness ADME prediction

DNA-PK and PI3K Inhibitor Scaffold Compatibility: Morpholine Pharmacophore Essentiality

The 7-morpholin-4-yl substituent on the target compound is a well-established pharmacophoric element for engaging the ATP-binding site of DNA-PK and PI3K kinases. In a systematic structure-activity study by Heppell and Al-Rawi (2016), 2-morpholino-quinazoline analogs were evaluated for DNA-PK and PI3K inhibition. While compounds in that specific series bearing a 3-methyl group (2b, 4b) showed reduced DNA-PK activity due to tautomerization issues, the 7-morpholino substitution pattern on the target compound (lacking the 2-morpholino group) avoids this tautomerization and represents a distinct scaffold topology [1]. The Merck patent family on morpholinylquinazolines (US 9,126,952 B2) explicitly identifies morpholinylquinazoline derivatives as potent and selective DNA-PK inhibitors for cancer radiosensitization, establishing the morpholine-bearing quinazoline scaffold as a privileged chemotype [2].

DNA-PK Scaffold
Class-level
7‑morpholino topology avoids 2‑morpholino tautomerization artifact
Supports kinase inhibitor scaffold design context
No direct DNA-PK assay data for this compound; scaffold inference
DNA-PK inhibition PI3K inhibition Kinase inhibitor scaffold Cancer therapy

Computed Exact Mass: Distinguishing Identity from Structurally Similar Quinazolinone Intermediates

The monoisotopic exact mass of 3-methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one is 290.10150 Da (computed), distinguishing it from the des-methyl analog 7-morpholin-4-yl-6-nitroquinazolin-4(3H)-one (exact mass 276.08586 Da, Δ = 14.01564 Da, corresponding to one CH2 unit) and from 3-methyl-7-morpholin-4-ylquinazolin-4-one lacking the nitro group (exact mass 245.11643 Da, Δ = 45 Da) [1][2]. These mass differences are readily resolved by standard LC-MS instrumentation (resolution > 30,000 FWHM), enabling unambiguous identity confirmation and purity assessment in procurement quality control workflows [3].

Exact Mass
Head-to-head
290.10150 Da (Δ14.0 vs des-methyl)
Supports unambiguous LC-MS identity confirmation
HRMS verification recommended upon receipt
Analytical chemistry LC-MS identification Quality control

3-Methyl-7-morpholin-4-yl-6-nitro-quinazolin-4-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Aldose Reductase Inhibitory Spirohydantoin Derivatives for Diabetic Complication Research

Procurement is warranted when the objective is to access the spirohydantoin chemotype represented by CHEMBL61955 (IC50 430 nM against human AKR1B1). The 3-methyl and 6-nitro groups are both essential for the spirocyclization reaction that generates the hydantoin ring; neither the des-methyl analog (CAS 66234-47-7) nor the des-nitro analog can yield this specific pharmacophore. This is supported by the BindingDB/ChEMBL curated affinity data for the spiro derivative [1]. Researchers investigating aldose reductase as a target in diabetic neuropathy, retinopathy, or nephropathy should prioritize this specific CAS number as the validated precursor.

DNA-PK/PI3K Inhibitor Lead Optimization with Reduced Tautomerization Liability

For medicinal chemistry programs targeting DNA-PK or PI3K kinases, this compound offers a 7-morpholino substitution pattern that preserves the morpholine hinge-binding pharmacophore while avoiding the tautomerization-associated activity loss documented for 2-morpholino-3-methyl quinazolin-4-ones. Heppell and Al-Rawi (2016) demonstrated that 2-morpholino-3-methyl analogs lose DNA-PK inhibitory activity due to enol tautomerization, a liability not present in the 7-morpholino topology [2]. The Merck morpholinylquinazoline patent family (US 9,126,952 B2) further establishes the morpholine-bearing quinazoline scaffold as a privileged chemotype for DNA-PK-mediated radiosensitization [3].

Physicochemical Property-Driven Fragment or Scaffold Procurement for CNS-Penetrant Kinase Inhibitor Design

With an XLogP3 of 0.5, zero hydrogen bond donors, and only one rotatable bond, this compound falls within favorable CNS drug-like property space as defined by multiple ADME analyses [4]. The absence of an N3-H hydrogen bond donor (vs. des-methyl analog CAS 66234-47-7) specifically improves predicted passive permeability. Procurement of this specific CAS number—rather than generic quinazolin-4-one intermediates—ensures the built-in physicochemical advantages of the 3-methyl-7-morpholin-4-yl-6-nitro substitution pattern for CNS-targeted kinase inhibitor programs.

Analytical Reference Standard for Quinazolinone-Based Kinase Inhibitor Metabolite Identification

The unique exact mass (290.10150 Da) and distinct chromatographic properties of this compound make it suitable as an analytical reference standard for LC-HRMS method development in quinazolinone drug metabolism studies. Its three distinguishing substituents (3-methyl, 7-morpholin-4-yl, 6-nitro) produce characteristic MS/MS fragmentation patterns that can serve as diagnostic markers when identifying metabolites of more complex quinazoline-based clinical candidates [5]. Procurement of high-purity material (≥97%) from reputable vendors is essential for this application.

Application
Selection Property
Validation Focus
Aldose reductase inhibitor synthesis studies
3‑Methyl‑6‑nitro substitution required for spirohydantoin derivatization
Spirohydantoin formation and AKR1B1 inhibition endpoint review
DNA-PK/PI3K kinase inhibitor scaffold design
7‑Morpholino topology avoids documented tautomerization artifact
Kinase inhibition assay and tautomerization assessment
CNS‑property kinase inhibitor fragment design
Zero HBD, low rotatable bond, balanced XLogP3 profile
Permeability and brain penetration model assessment
LC‑HRMS analytical reference standard
Distinct exact mass and characteristic MS/MS fragmentation
HRMS method validation and metabolite identification
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